molecular formula C20H22N4O4S B2942508 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 933253-12-4

2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2942508
CAS No.: 933253-12-4
M. Wt: 414.48
InChI Key: ZUSLOMYWHZNFPK-UHFFFAOYSA-N
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Description

2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The synthesis of compounds related to "2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide" often involves multi-step chemical reactions aiming at producing molecules with potential biological activities. These compounds have been synthesized and tested for various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. For instance, studies have reported the design and synthesis of novel compounds with significant activity against microorganisms and diseases. The methods involve detailed chemical synthesis pathways, leading to the creation of molecules with targeted biological activities (Abu‐Hashem et al., 2020), (Severina et al., 2020).

Anticonvulsant Applications

Specific derivatives have been investigated for their potential anticonvulsant properties. Research into the synthesis of "S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine" and their evaluation as anticonvulsant agents exemplifies the application of these compounds in the development of new therapeutic agents. This study highlights the importance of structural modifications to enhance biological activity and provides insights into the relationship between chemical structure and pharmacological effects (Severina et al., 2020).

Chemical Structure and Activity Relationship

The chemical structure of these compounds plays a crucial role in their biological activity. Research often focuses on the synthesis of novel derivatives and the evaluation of their biological activities to understand the structure-activity relationship (SAR). This approach aids in the design of more effective and selective therapeutic agents by modifying specific parts of the molecule to enhance its interaction with biological targets (Cinar et al., 2017).

Antimicrobial and Anti-inflammatory Properties

Several studies have explored the antimicrobial and anti-inflammatory properties of compounds structurally related to "this compound." These compounds have shown promising results in inhibiting the growth of various pathogens and reducing inflammation, indicating their potential use in treating infectious diseases and inflammatory conditions (Hossan et al., 2012).

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-13-7-14(2)23-20(22-13)29-12-15-8-17(25)18(27-3)10-24(15)11-19(26)21-9-16-5-4-6-28-16/h4-8,10H,9,11-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSLOMYWHZNFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC=CO3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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